

What is the chemical structure of Abietyl alcohol?

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Compound of Interest

Compound Name: Abietyl alcohol

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An In-depth Technical Guide to **Abietyl Alcohol**

Introduction

Abietyl alcohol, a diterpenoid alcohol, is a significant derivative of abietic acid, a primary component of rosin.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characterization methods. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. **Abietyl alcohol**'s unique structure, derived from the abietane skeleton, makes it a valuable precursor in the synthesis of various complex molecules and polymers.[1]

Chemical Structure and Identification

Abietyl alcohol is classified as an abietane diterpenoid.[3][4] Its structure features the characteristic tricyclic hydrophenanthrene core of abietane, with two double bonds at positions C-7 and C-13 and a primary alcohol group at C-18.[3] The IUPAC name for **Abietyl alcohol** is [(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol.[3][5]

Key identifiers for **Abietyl alcohol** are listed below:

- Molecular Formula: C₂₀H₃₂O[5][6][7][8]
- SMILES: CC(C)C1=CC2=CC[C@H]3--INVALID-LINK--(C)CO[3][6][9]

- InChIKey: GQRUHVMMVWNKUFW-LWYYNNOASA-N[1][5][7][8][9]
- CAS Number: 666-84-2[1][3][6][8][10]
- Synonyms: Abietinol, Abietol, Abieta-7,13-dien-18-ol[3][4][6]

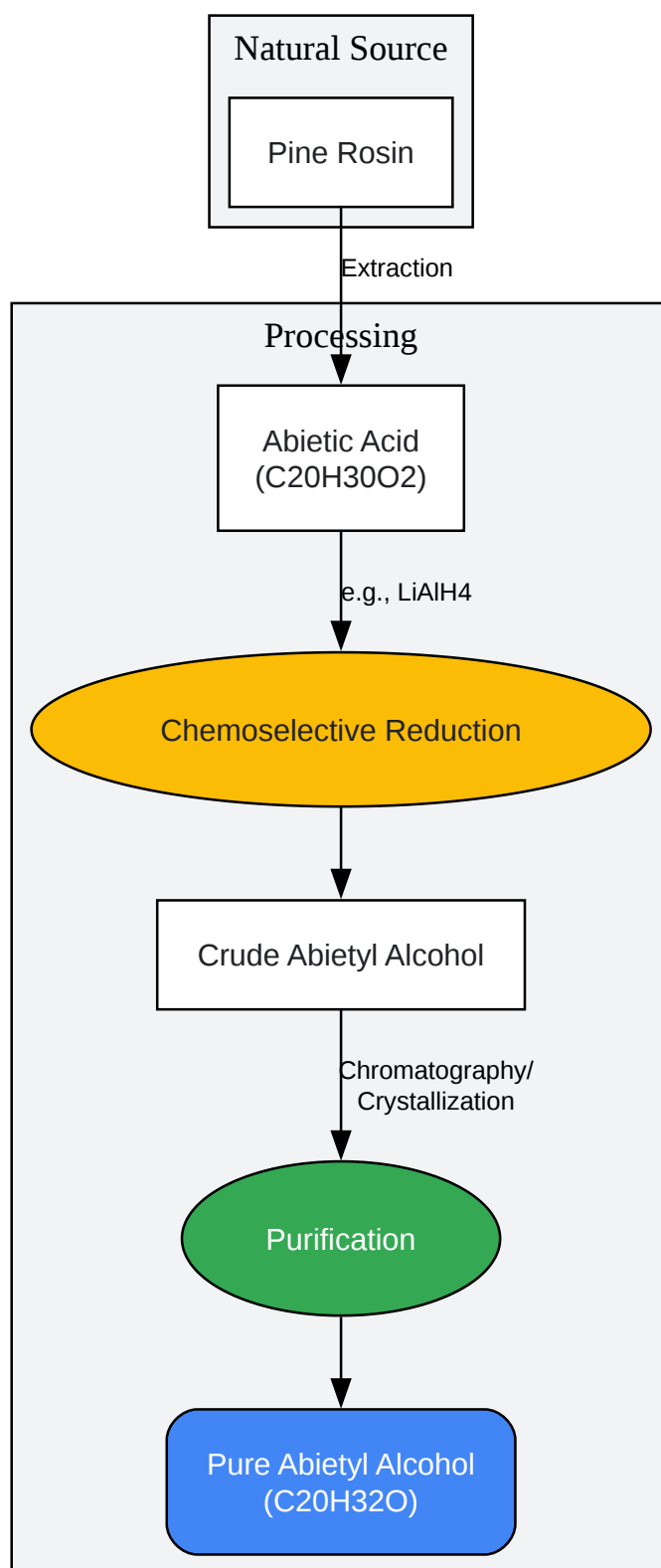
Physicochemical Properties

Abietyl alcohol is typically a pale yellow powder or a colorless, viscous liquid.[5][10] A summary of its key quantitative physicochemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Weight	288.47 g/mol	[7]
Appearance	Pale yellow powder	[10]
Boiling Point	398-400 °C @ 760 mmHg (est.)	[10]
Flash Point	141.7 °C (est.)	[10]
Water Solubility	0.2204 mg/L @ 25 °C (est.)	[10]
Solubility in Ethanol	90.05 g/L @ 25 °C	[6]
Solubility in Methanol	36.59 g/L @ 25 °C	[6]
logP (o/w)	4.9 - 6.394 (est.)	[6][8][10]
Vapor Pressure	0.0001 hPa @ 20 °C (est.)	[6]

Synthesis and Purification

The primary route for obtaining **Abietyl alcohol** involves the extraction and subsequent chemical modification of abietic acid from pine resin.[1] The overall workflow is depicted in the diagram below.



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Caption: Synthesis and Purification Workflow for **Abietyl Alcohol**.

Experimental Protocols

4.1.1 Chemoselective Reduction of Abietic Acid

The synthesis of **Abietyl alcohol** from abietic acid is most effectively achieved through the chemoselective reduction of the carboxylic acid group.^[1] Lithium Aluminum Hydride (LiAlH_4) is a powerful and commonly used reducing agent for this transformation.^[1]

- Objective: To reduce the carboxylic acid moiety of abietic acid to a primary alcohol.
- Materials:
 - Abietic acid
 - Lithium Aluminum Hydride (LiAlH_4)
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - 10% Sulfuric acid or saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
 - Anhydrous sodium sulfate
 - Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Methodology:
 - In a dry, nitrogen-purged round-bottom flask, a solution of abietic acid in an anhydrous solvent (e.g., THF) is prepared.
 - The flask is cooled in an ice bath.
 - A solution or slurry of LiAlH_4 in the same anhydrous solvent is slowly added to the abietic acid solution via a dropping funnel with continuous stirring. The reaction is exothermic.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

- The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water. Alternatively, a 10% sulfuric acid solution can be used for the workup.
- The resulting precipitate (aluminum salts) is filtered off.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield crude **Abietyl alcohol**.

4.1.2 Purification by Column Chromatography

Crude **Abietyl alcohol** is purified to remove unreacted starting material and byproducts using chromatographic techniques.[1]

- Objective: To isolate pure **Abietyl alcohol** from the crude reaction mixture.
- Materials:
 - Crude **Abietyl alcohol**
 - Silica gel (60-120 mesh) for column chromatography
 - Solvent system (e.g., a gradient of ethyl acetate in hexane)
 - Chromatography column, collection tubes
 - Thin Layer Chromatography (TLC) plates and developing chamber
- Methodology:
 - A slurry of silica gel in the initial, non-polar eluent (e.g., hexane) is prepared and packed into a chromatography column.
 - The crude **Abietyl alcohol** is dissolved in a minimal amount of the non-polar eluent and loaded onto the top of the silica gel column.

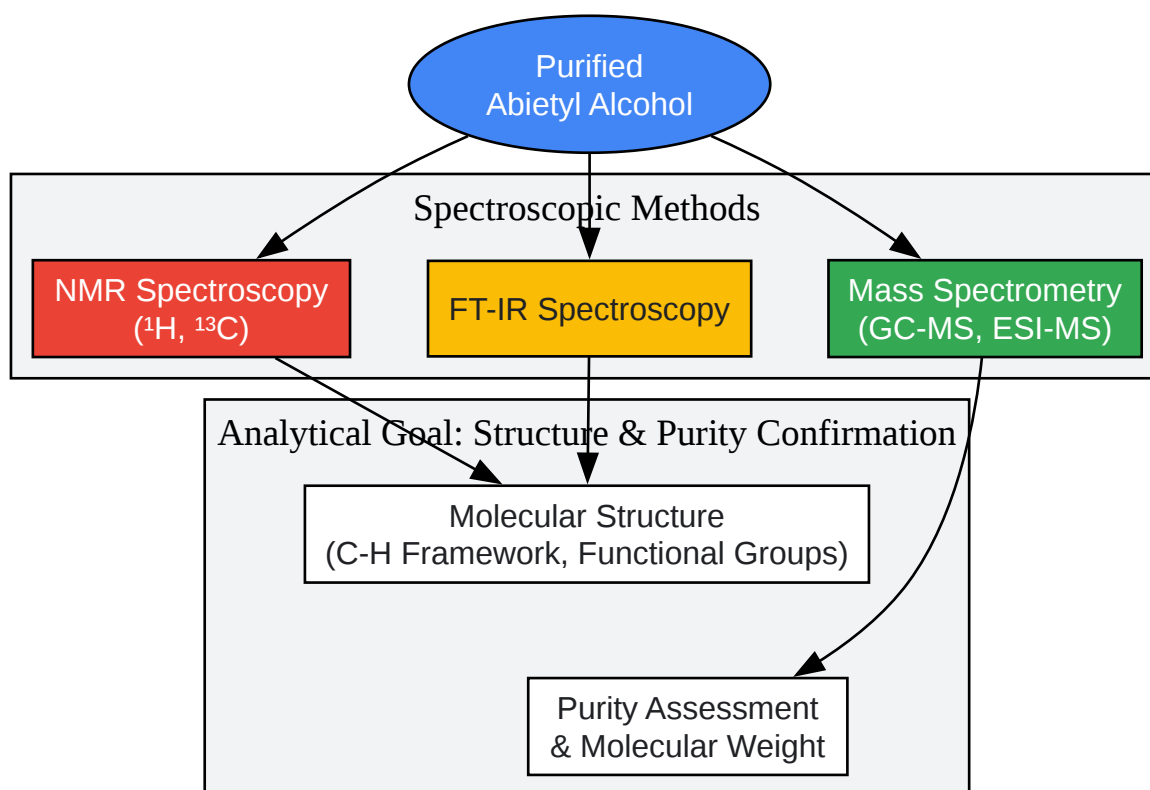
- The column is eluted with a solvent system of gradually increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
- Fractions are collected in separate tubes.
- The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.
- Fractions containing pure **Abietyl alcohol** are combined.
- The solvent is removed under reduced pressure to yield purified **Abietyl alcohol**. Further purification can be achieved by crystallization if necessary.[\[1\]](#)

Spectroscopic Characterization

The structural confirmation and purity assessment of synthesized **Abietyl alcohol** and its derivatives are performed using a combination of spectroscopic methods.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule. A study on abietic acid derivatives reported recording NMR spectra on a 300 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.[\[11\]](#)
- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. The spectrum of **Abietyl alcohol** would show a characteristic broad absorption for the hydroxyl ($-\text{OH}$) group around $3200\text{--}3600\text{ cm}^{-1}$ and C-O stretching around $1000\text{--}1200\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to confirm the molecular weight (288.47 g/mol) and fragmentation pattern of the compound, which aids in structural elucidation and purity verification.[\[1\]](#)

The relationship between these characterization techniques is illustrated in the diagram below.



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Caption: Analytical Workflow for Characterization of **Abietyl Alcohol**.

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